molecular formula C19H22N2O2S B2427479 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide CAS No. 941911-49-5

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Cat. No.: B2427479
CAS No.: 941911-49-5
M. Wt: 342.46
InChI Key: LFBGVLJLDZEQIK-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound also contains a thiophene ring, which is a five-membered ring containing sulfur. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.

    Introduction of the Isopentyl Group: The isopentyl group can be introduced through alkylation reactions using suitable alkyl halides.

    Formation of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acid groups.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline and thiophene derivatives.

Scientific Research Applications

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as conductive polymers and organic semiconductors.

Comparison with Similar Compounds

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs, share the quinoline core structure.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and its derivatives, which are used in the synthesis of various organic materials.

    Carboxamide Derivatives: Compounds such as N-phenylthiophene-2-carboxamide, which have similar structural features and are studied for their biological activities.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-13(2)9-10-21-16-7-6-15(12-14(16)5-8-18(21)22)20-19(23)17-4-3-11-24-17/h3-4,6-7,11-13H,5,8-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBGVLJLDZEQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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